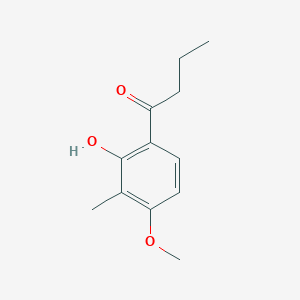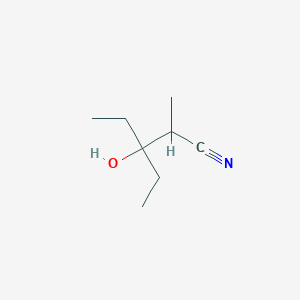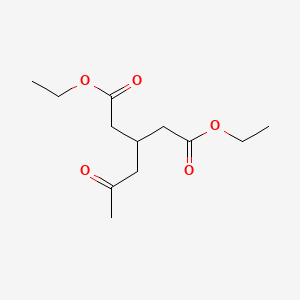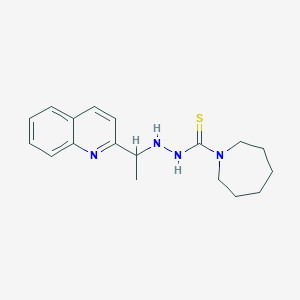
Benzothiazole, ((methoxymethyl)thio)-, 3-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole, ((methoxymethyl)thio)-, 3-oxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological and industrial applications. The presence of the methoxymethylthio group and the 3-oxide functionality makes this compound unique and potentially useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including benzothiazole, ((methoxymethyl)thio)-, 3-oxide, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This method involves the condensation of aldehydes with active methylene compounds in the presence of a base.
Biginelli reaction: A multi-component reaction involving urea, aldehydes, and β-keto esters.
Molecular hybridization techniques: Combining different molecular fragments to create new compounds.
Microwave irradiation: Using microwave energy to accelerate chemical reactions.
One-pot multicomponent reactions: Combining multiple reactants in a single reaction vessel to form the desired product
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using environmentally friendly and cost-effective processes. These methods may include:
Green chemistry principles: Utilizing non-toxic solvents and reagents to minimize environmental impact.
Atom economy procedures: Designing reactions that maximize the incorporation of all materials used into the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzothiazole, ((methoxymethyl)thio)-, 3-oxide can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Applications De Recherche Scientifique
Benzothiazole, ((methoxymethyl)thio)-, 3-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to benzothiazole, ((methoxymethyl)thio)-, 3-oxide include:
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 2-Methylbenzothiazole
Uniqueness
This compound is unique due to the presence of the methoxymethylthio group and the 3-oxide functionality. These structural features confer distinct chemical reactivity and potential biological activities compared to other benzothiazole derivatives .
Propriétés
| 91384-87-1 | |
Formule moléculaire |
C9H9NO2S2 |
Poids moléculaire |
227.3 g/mol |
Nom IUPAC |
2-(methoxymethylsulfanyl)-3-oxido-1,3-benzothiazol-3-ium |
InChI |
InChI=1S/C9H9NO2S2/c1-12-6-13-9-10(11)7-4-2-3-5-8(7)14-9/h2-5H,6H2,1H3 |
Clé InChI |
LGVPCXSTXFRLIP-UHFFFAOYSA-N |
SMILES canonique |
COCSC1=[N+](C2=CC=CC=C2S1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)
![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
![(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14351195.png)




![3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]-](/img/structure/B14351220.png)


